tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Overview
Description
Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate, also known as tert-Butyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 5-methoxyindole is first deprotonated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
- Tert-butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate
- Tert-butyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Uniqueness
Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is unique due to the presence of the methoxy group on the indole ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
tert-butyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZSIBAJJNUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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